3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine
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Overview
Description
3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine is an organic compound that features a brominated phenoxy group attached to a propanamine backbone
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with diethylamine and 3-chloropropan-1-ol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 4-methylphenol, followed by the reaction with diethylamine and 3-chloropropan-1-ol. The reaction is carefully controlled to optimize yield and purity, often involving temperature regulation and the use of industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include de-brominated compounds and modified amines .
Scientific Research Applications
3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group allows for strong binding interactions, while the diethylamine moiety can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromo-4-methylphenoxy)propanoic acid
- 2-bromo-4-methylphenol
- 3-(2-bromo-4-methylphenoxy)-N-(2-methoxyethyl)-1-propanamine
Uniqueness
3-(2-bromo-4-methylphenoxy)-N,N-diethyl-1-propanamine is unique due to its specific combination of a brominated phenoxy group and a diethylamine moiety. This combination provides distinct chemical reactivity and biological activity compared to similar compounds, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-(2-bromo-4-methylphenoxy)-N,N-diethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-4-16(5-2)9-6-10-17-14-8-7-12(3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMVYKPNUAQVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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